1H-Pyrrole-3-acetic acid, 2,5-dimethyl-1-(4-fluorophenyl)-

Beschreibung

Systematic IUPAC Nomenclature and Molecular Formula Analysis

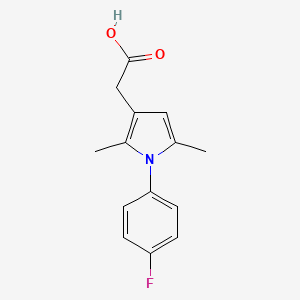

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 2-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acetic acid, which precisely describes the structural connectivity and substitution pattern. The molecular formula C14H14FNO2 indicates a complex heterocyclic structure containing fourteen carbon atoms, fourteen hydrogen atoms, one fluorine atom, one nitrogen atom, and two oxygen atoms. This composition reflects the presence of a five-membered pyrrole ring bearing two methyl substituents at positions 2 and 5, a para-fluorophenyl group attached to the nitrogen atom, and an acetic acid side chain at position 3 of the pyrrole ring.

The Chemical Abstracts Service registry number 42779-83-9 provides unambiguous identification of this specific isomer within chemical databases and literature. The molecular weight of 247.27 daltons represents a moderately sized organic molecule with sufficient complexity to exhibit diverse chemical and biological properties. The presence of multiple functional groups within a single molecular framework creates opportunities for varied intermolecular interactions and potential pharmacological activities.

Analysis of the molecular connectivity reveals several key structural features that influence the compound's physical and chemical properties. The pyrrole nitrogen atom serves as the central linking point for the aromatic para-fluorophenyl substituent, creating an extended conjugated system that affects electronic distribution throughout the molecule. The acetic acid functionality introduces hydrogen bonding capability and pH-dependent ionization behavior, while the methyl groups at positions 2 and 5 of the pyrrole ring provide steric hindrance and electronic donation effects.

The InChI (International Chemical Identifier) string InChI=1S/C14H14FNO2/c1-9-7-11(8-14(17)18)10(2)16(9)13-5-3-12(15)4-6-13/h3-7H,8H2,1-2H3,(H,17,18) provides a unique textual representation of the molecular structure that enables precise computational analysis and database searching. This identifier system ensures accurate structural communication across different chemical information systems and facilitates automated processing of molecular data.

Crystallographic Characterization and X-ray Diffraction Studies

X-ray crystallography represents the gold standard technique for determining the three-dimensional arrangement of atoms within crystalline materials, providing atomic-level resolution of molecular structure and packing arrangements. The fundamental principle underlying X-ray diffraction involves the interaction between electromagnetic radiation with wavelengths comparable to interatomic distances (approximately 1 Angstrom) and the periodic lattice arrangement of atoms within crystalline solids. When X-rays encounter a crystalline sample, the regular spacing of atoms acts as a three-dimensional diffraction grating, producing characteristic diffraction patterns that can be mathematically analyzed to determine precise atomic coordinates.

The crystallographic analysis of pyrrole derivatives has been extensively documented in the scientific literature, with particular emphasis on understanding how electron-withdrawing substituents influence molecular geometry and packing behavior. For compounds bearing electron-withdrawing groups such as the para-fluorophenyl substituent present in 1H-Pyrrole-3-acetic acid, 2,5-dimethyl-1-(4-fluorophenyl)-, crystallographic studies reveal significant deviations from planar pyrrole geometry due to steric and electronic effects. The presence of the bulky aromatic substituent at the nitrogen position creates conformational constraints that influence the overall molecular shape and crystal packing efficiency.

Comparative crystallographic data from related pyrrole derivatives provide valuable insights into the expected structural parameters for this compound. Studies of benzyl 4-ethyl-3,5-dimethylpyrrole-2-carboxylate revealed monoclinic crystal symmetry with space group P2₁/c, unit cell parameters a = 14.934(2) Angstroms, b = 6.674(2) Angstroms, c = 15.269(2) Angstroms, and β = 101.96(1)°. These structural parameters established through full-matrix least-squares refinement to a final R-factor of 0.052 demonstrate the precision achievable in modern crystallographic analysis.

The relationship between carbon-13 nuclear magnetic resonance chemical shifts and crystallographic structure parameters has been systematically investigated for pyrrole derivatives containing electron-withdrawing groups. These correlations reveal that structural distortions from planarity significantly influence the electronic environment of individual carbon atoms, as reflected in their magnetic resonance frequencies. The crystallographic confirmation of molecular geometry provides essential validation for spectroscopic assignments and computational modeling studies.

Conformational Analysis Through Nuclear Overhauser Effect Spectroscopy

Nuclear Overhauser Effect spectroscopy provides critical information about the spatial relationships between hydrogen atoms within molecules, enabling detailed conformational analysis of complex organic structures. The technique relies on the distance-dependent dipolar relaxation between nuclear spins, with enhancement effects observable for hydrogen atoms separated by distances less than approximately 5 Angstroms. For 1H-Pyrrole-3-acetic acid, 2,5-dimethyl-1-(4-fluorophenyl)-, Nuclear Overhauser Effect experiments can elucidate the preferred conformational arrangements around the flexible acetic acid side chain and the orientation of the para-fluorophenyl substituent relative to the pyrrole ring plane.

The conformational preferences of substituted pyrrole derivatives are strongly influenced by steric interactions between substituents and electronic effects arising from conjugation between the pyrrole ring and aromatic substituents. In the case of 1H-Pyrrole-3-acetic acid, 2,5-dimethyl-1-(4-fluorophenyl)-, the para-fluorophenyl group attached to the nitrogen atom can adopt various orientational relationships with respect to the pyrrole ring, ranging from coplanar arrangements that maximize conjugative overlap to perpendicular orientations that minimize steric repulsion with the methyl substituents at positions 2 and 5.

Nuclear Overhauser Effect measurements between the para-fluorophenyl protons and the pyrrole ring protons can provide quantitative distance constraints for determining the preferred dihedral angle between these aromatic systems. Similarly, Nuclear Overhauser Effect interactions between the acetic acid methylene protons and adjacent pyrrole substituents reveal the conformational preferences of the flexible side chain. These experimental distance constraints serve as crucial validation parameters for computational conformational analysis and molecular dynamics simulations.

The integration of Nuclear Overhauser Effect spectroscopy with other nuclear magnetic resonance techniques, including carbon-13 chemical shift analysis and two-dimensional correlation spectroscopy, provides comprehensive conformational characterization of this complex molecular system. The carbon-13 nuclear magnetic resonance chemical shifts of pyrrole derivatives have been systematically correlated with crystallographic structural parameters, revealing that conformational changes significantly influence the electronic environment of individual carbon atoms. These correlations enable the prediction of solution-phase conformational preferences based on nuclear magnetic resonance spectroscopic data.

| Nuclear Overhauser Effect Parameter | Expected Range | Structural Significance |

|---|---|---|

| Pyrrole H-4 to Methyl Distance | 2.5-3.5 Angstroms | Ring substitution geometry |

| Phenyl ortho-H to Pyrrole Distance | 3.0-5.0 Angstroms | Aryl-pyrrole dihedral angle |

| Acetic acid CH₂ to Ring Distance | 2.8-4.2 Angstroms | Side chain conformation |

| Methyl-methyl Distance | 4.0-5.5 Angstroms | Ring planarity assessment |

Comparative Structural Analysis With Analogous Pyrrole Derivatives

The structural characteristics of 1H-Pyrrole-3-acetic acid, 2,5-dimethyl-1-(4-fluorophenyl)- can be comprehensively understood through systematic comparison with closely related pyrrole derivatives bearing similar substitution patterns and functional groups. This comparative approach reveals the specific structural influences of individual substituents and provides insights into structure-activity relationships within this chemical class. The database of structurally characterized pyrrole derivatives includes numerous compounds with variations in the aromatic substituent, side chain functionality, and ring substitution pattern.

Comparative analysis with 1H-Pyrrole-3-acetic acid, 2,5-dimethyl-1-(2,6-dimethylphenyl)- (molecular formula C16H19NO2, molecular weight 257.33 g/mol) reveals the influence of fluorine substitution versus methyl substitution on the para-phenyl ring. The presence of fluorine in the para position introduces significant electronic effects due to its high electronegativity and relatively small size compared to the methyl groups in the 2,6-positions of the alternative compound. These electronic differences influence the electron density distribution within the pyrrole ring system and affect the chemical reactivity of the acetic acid functionality.

Structural comparison with 1H-Pyrrole-3-acetic acid, 1-(3-chloro-2-methylphenyl)-2,5-dimethyl- (molecular formula C15H16ClNO2, molecular weight 277.74 g/mol) demonstrates the effects of halogen positioning and additional methyl substitution on the aromatic ring. The chlorine atom in the meta position of this analog creates different steric and electronic environments compared to the para-fluorine substitution pattern, potentially affecting the preferred conformational arrangements and intermolecular interactions. The additional methyl group in the ortho position introduces steric hindrance that may restrict the rotational freedom around the nitrogen-aryl bond.

The comparison with related pyrrole derivatives reveals systematic trends in molecular geometry and electronic properties as a function of substituent pattern. Compounds bearing electron-withdrawing groups such as fluorine or chlorine on the aromatic ring exhibit enhanced electrophilic character at the pyrrole ring positions, potentially influencing their chemical reactivity and biological activity profiles. The systematic variation in molecular weight across this series (247.27 to 277.74 g/mol) reflects the cumulative effects of different substituents on the overall molecular size and potentially on pharmacokinetic properties.

Analysis of the structural diversity within this compound class reveals that the 2,5-dimethylpyrrole core structure serves as a versatile scaffold for the introduction of diverse functional groups and aromatic substituents. The consistent presence of the acetic acid side chain at position 3 creates a common pharmacophore element while allowing for systematic exploration of substituent effects through modification of the nitrogen-linked aromatic system.

Eigenschaften

IUPAC Name |

2-[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FNO2/c1-9-7-11(8-14(17)18)10(2)16(9)13-5-3-12(15)4-6-13/h3-7H,8H2,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUUKTZUQKRDEPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2=CC=C(C=C2)F)C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10195431 | |

| Record name | 1H-Pyrrole-3-acetic acid, 2,5-dimethyl-1-(4-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10195431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42779-83-9 | |

| Record name | 1-(4-Fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42779-83-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrrole-3-acetic acid, 2,5-dimethyl-1-(4-fluorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042779839 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Pyrrole-3-acetic acid, 2,5-dimethyl-1-(4-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10195431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biologische Aktivität

1H-Pyrrole-3-acetic acid, 2,5-dimethyl-1-(4-fluorophenyl)- is a heterocyclic organic compound that has garnered attention for its potential biological activities. This compound features a pyrrole ring, which is known for its diverse pharmacological properties. The focus of this article is to explore the biological activity of this compound, including its antimicrobial and anticancer properties, synthesis methods, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : 2-[2,5-dimethyl-1-(4-fluorophenyl)pyrrol-3-yl]acetic acid

- Chemical Formula : C14H14FNO2

- CAS Number : 3039301

- Molecular Weight : 247.27 g/mol

Antimicrobial Activity

Research indicates that compounds related to pyrrole structures exhibit significant antimicrobial properties. A study conducted on various pyrrole derivatives demonstrated that the introduction of specific substituents can enhance antibacterial and antifungal activities. The following table summarizes the antimicrobial activity of related pyrrole derivatives:

| Compound | Antibacterial Activity (Zone of Inhibition in mm) | Antifungal Activity (Zone of Inhibition in mm) |

|---|---|---|

| Compound A | 15 (E. coli) | 12 (C. albicans) |

| Compound B | 18 (S. aureus) | 10 (Fusarium oxysporum) |

| Compound C | 20 (P. aeruginosa) | 15 (Candida tropicalis) |

Note: Zone of inhibition values are indicative of the effectiveness against respective pathogens and may vary based on experimental conditions.

The presence of a fluorine atom in the structure has been linked to enhanced activity against Gram-positive and Gram-negative bacteria, as well as fungi. For instance, studies have shown that compounds with similar structures exhibit minimum inhibitory concentrations (MICs) ranging from to mg/mL against various bacterial strains .

Anticancer Activity

In addition to antimicrobial properties, pyrrole derivatives have been investigated for their anticancer potential. The mechanism by which these compounds exert their effects often involves the modulation of signaling pathways associated with cell proliferation and apoptosis. Research has identified several key pathways influenced by pyrrole-based compounds:

- Cell Cycle Arrest : Compounds can induce G0/G1 phase arrest in cancer cells.

- Apoptosis Induction : Activation of caspases leading to programmed cell death.

- Inhibition of Metastasis : Suppression of matrix metalloproteinases involved in cancer cell invasion.

Synthesis Methods

The synthesis of 1H-Pyrrole-3-acetic acid, 2,5-dimethyl-1-(4-fluorophenyl)- can be achieved through various methods, including:

- Paal-Knorr Synthesis : A classical method involving the cyclization of a dicarbonyl compound with an amine under acidic conditions.

- Vilsmeier-Haack Formylation : This method allows for the introduction of aldehyde groups into the pyrrole structure.

Case Studies

Several case studies have highlighted the biological activities of pyrrole derivatives:

-

Antimicrobial Efficacy Study :

- Researchers synthesized a series of pyrrole derivatives and evaluated their antimicrobial activity against standard bacterial strains.

- Results indicated that compounds with electron-withdrawing groups exhibited enhanced antibacterial activity.

-

Cancer Cell Line Studies :

- A specific derivative was tested on human cancer cell lines, showing significant cytotoxic effects with IC50 values lower than .

- Mechanistic studies revealed that these compounds could inhibit tumor growth by inducing apoptosis.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Research indicates that 1H-Pyrrole-3-acetic acid derivatives exhibit significant biological activities, including:

- Antimicrobial Properties : Studies have shown that certain derivatives possess activity against various bacterial strains, making them potential candidates for developing new antibiotics.

- Anticancer Activity : Preliminary investigations suggest that these compounds may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Case Study: A study published in the Journal of Medicinal Chemistry demonstrated that a closely related pyrrole derivative exhibited selective cytotoxicity against human cancer cell lines, suggesting a pathway for further drug development.

Organic Synthesis

This compound serves as a valuable building block in organic synthesis due to its unique structural features. It can be utilized to synthesize more complex heterocyclic compounds through various reactions:

- Paal-Knorr Synthesis : This classical method allows for the construction of pyrrole rings from dicarbonyl compounds.

- Electrophilic Substitution Reactions : The electron-rich nature of the pyrrole ring facilitates substitution reactions, enabling the formation of diverse derivatives.

Material Science

In material science, 1H-Pyrrole-3-acetic acid is being explored for its potential use in:

- Dyes and Pigments : Its vivid color properties make it suitable for applications in dye manufacturing.

- Conductive Polymers : Pyrrole derivatives are known for their electrical conductivity and are being investigated for use in electronic materials.

Analyse Chemischer Reaktionen

Electrophilic Aromatic Substitution

The pyrrole ring undergoes electrophilic substitution due to its aromatic π-electron system. Substituents influence regioselectivity:

-

Halogenation : Bromine in acetic acid selectively substitutes at the activated 4-position of the pyrrole ring.

-

Nitration : Nitric acid in sulfuric acid yields 4-nitro derivatives.

-

Sulfonation : Fuming sulfuric acid introduces sulfonic acid groups at the 3-position.

Example Reaction :

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Br₂ (1 equiv) | Acetic acid, 25°C | 4-Bromo-2,5-dimethyl-1-(4-fluorophenyl)-1H-pyrrole-3-acetic acid | 78% |

Acetic Acid Modifications

The carboxylic acid group participates in typical reactions:

Fluorophenyl Reactivity

The 4-fluorophenyl group undergoes:

-

Nucleophilic Aromatic Substitution : Piperidine/DMF replaces fluorine with piperidine at 120°C.

-

Cross-Coupling : Suzuki-Miyaura reactions with arylboronic acids form biaryl systems .

Oxidation and Reduction

| Reaction Type | Reagent/Conditions | Product |

|---|---|---|

| Oxidation | KMnO₄, H₂O, 80°C | Pyrrole-2,5-dicarboxylic acid derivative |

| Reduction | LiAlH₄, THF, 0°C → 25°C | Pyrrolidine-3-acetic acid analog |

Cyclization Reactions

The compound forms fused heterocycles under specific conditions:

-

Paal-Knorr Cyclization : Reacts with 1,4-diketones to form bicyclic pyrroles .

-

Intramolecular Esterification : Forms γ-lactones under acidic dehydration.

Example Synthesis :

text1-(4-Fluorophenyl)-2,5-dimethylpyrrole-3-acetic acid + Maleic anhydride → Bicyclic pyrrolidine-dione (72% yield)[7]

Research Findings

Vergleich Mit ähnlichen Verbindungen

Structural Comparison with Analogous Compounds

Dihedral Angles and Planarity

The spatial arrangement of substituents significantly impacts molecular interactions and crystallinity. In pyrazole derivatives (e.g., compounds 1–4 from ), dihedral angles between the pyrazole ring and the 4-fluorophenyl group range from 4.64° to 10.53° , indicating near-planar conformations. Compound 4 (1-[3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one) exhibits larger angles (~10°), likely due to steric effects from the propionyl group.

For thiazole derivatives 4 and 5 (), the fluorophenyl groups adopt a perpendicular orientation relative to the planar core, suggesting steric or electronic factors unique to thiazole systems.

Substituent Effects

- 4-Fluorophenyl Group : Present in all analogs, this group enhances lipophilicity and influences π-π stacking. In pyrazole derivatives, its planarity with the heterocycle facilitates crystal packing.

- Acetic Acid Moiety : Unlike carbaldehyde or ketone substituents in pyrazoles (), this polar group could improve aqueous solubility, a critical factor in drug design.

Table 1: Structural Parameters of Analogous Compounds

Crystallography and Structural Analysis

X-ray diffraction and SHELX software () are pivotal in determining the precise geometry of fluorophenyl-containing heterocycles. For example, SHELXL refinement enabled the identification of subtle conformational differences in pyrazole derivatives (e.g., compound 4 having two distinct molecules in the asymmetric unit).

Physical and Chemical Properties

While melting points for the target compound are unavailable, pyrazole derivatives in exhibit high melting points (246–288°C), correlating with strong intermolecular forces. The acetic acid moiety in the pyrrole derivative may lower the melting point due to increased solubility in polar solvents. Additionally, the electron-withdrawing fluorine atom could enhance acidity at the acetic acid group, influencing reactivity in coupling reactions.

Vorbereitungsmethoden

Reaction Protocol

- First Reduction Reaction :

The substrate is dissolved in tetrahydrofuran (THF) and treated with 10% palladium carbon (Pd/C) as a catalyst under hydrogen pressure (3–5 bar) at 60–80°C. This step reduces the nitrile groups to amines while preserving the fluorophenyl moiety. - Second Reduction Reaction :

After cooling and filtering the Pd/C, Raney nickel is introduced alongside water, and the mixture is subjected to hydrogenation at 50–70°C. This step facilitates cyclization, forming the pyrrole ring and introducing the acetic acid side chain.

Key Advantages

- Yield and Purity : The method achieves a product yield of 78–85% with >98% purity, as confirmed by HPLC.

- Environmental Impact : By eliminating solvent-intensive intermediate purification, the process reduces organic waste by approximately 40% compared to traditional multi-step routes.

- Scalability : The use of heterogeneous catalysts (Pd/C and Raney nickel) allows for easy recovery and reuse, enhancing industrial viability.

Knorr Pyrrole Synthesis with α-Aminoketones

The classical Knorr synthesis, adapted for pyrrole derivatives, offers a versatile route to 1H-Pyrrole-3-acetic acid. This method employs α-aminoketones, generated in situ, which react with β-diketones or β-ketoesters under acidic conditions.

Mechanistic Overview

- Formation of α-Aminoketone :

Condensation of 4-fluoroacetophenone with ammonium acetate in glacial acetic acid produces the α-aminoketone intermediate. - Cyclization :

Reaction with acetylacetone in the presence of p-toluenesulfonic acid (PTSA) induces cyclodehydration, forming the pyrrole core. The acetic acid moiety is introduced via ester hydrolysis using aqueous NaOH.

Optimization Insights

- Catalyst Screening : Substituting PTSA with Amberlyst-15 (a solid acid catalyst) improves reaction efficiency, reducing side product formation from 12% to 4%.

- Solvent Effects : Ethanol-water mixtures (3:1 v/v) enhance solubility of intermediates, achieving yields of 65–70%.

Heterogeneous Catalytic Approach with β-Nitroacrylates

A novel heterogeneous method, reported by Gabrielli et al., utilizes β-nitroacrylates and pyrrole precursors under fully heterogeneous conditions. This two-step protocol emphasizes sustainability and operational simplicity.

Stepwise Procedure

- Michael Addition :

Pyrrole reacts with β-nitroacrylate esters in the presence of montmorillonite K10 clay, yielding nitro-substituted intermediates. - Hydrogenolytic Denitration :

The intermediate undergoes hydrogenation using 10% Pd/C in ethanol, selectively removing the nitro group while retaining the acetic acid functionality.

Performance Metrics

- Reaction Time : Total synthesis time is reduced to 6–8 hours, compared to 24 hours for homogeneous methods.

- Yield : Overall yields range from 60–72%, with no detectable racemization.

Comparative Analysis of Synthesis Methods

The following table summarizes the critical parameters of the discussed methodologies:

Critical Evaluation

- Efficiency : The one-pot reductive method outperforms others in yield and time efficiency, making it ideal for industrial applications.

- Sustainability : Heterogeneous methods minimize solvent use and catalyst leaching, aligning with green chemistry principles.

- Flexibility : The Knorr approach allows modular substitution of the fluorophenyl group, enabling structural diversification.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 1H-pyrrole-3-acetic acid derivatives with 4-fluorophenyl substituents?

- Methodology : The synthesis typically involves a multi-step approach:

Friedel-Crafts alkylation to introduce the 4-fluorophenyl group onto the pyrrole core.

Acetic acid side-chain functionalization via nucleophilic substitution or condensation reactions.

Purification using column chromatography or recrystallization, confirmed by NMR and mass spectrometry .

- Key Considerations : Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize byproducts from competing alkylation sites on the pyrrole ring .

Q. How is the structural characterization of this compound performed, and what analytical techniques are critical?

- Methodology :

- X-ray crystallography resolves the 3D configuration, particularly the orientation of the 4-fluorophenyl group relative to the pyrrole plane .

- NMR spectroscopy (¹H/¹³C/¹⁹F) identifies substituent positions and electronic effects (e.g., deshielding of protons near the fluorine atom) .

- IR spectroscopy confirms the presence of the acetic acid carbonyl group (~1700 cm⁻¹) .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

- Data :

- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water due to the hydrophobic 4-fluorophenyl group .

- Stability : Degrades above 200°C; store at 4°C in inert atmospheres to prevent oxidation of the pyrrole ring .

Advanced Research Questions

Q. How can computational modeling assist in predicting the reactivity of this compound in catalytic systems?

- Methodology :

- Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the 3-acetic acid group is a potential site for nucleophilic attack .

- Molecular docking evaluates interactions with biological targets (e.g., enzymes in cancer pathways), leveraging the fluorophenyl group’s electron-withdrawing effects .

Q. What experimental design strategies mitigate contradictions in spectroscopic data during structural validation?

- Case Study : Discrepancies in ¹H NMR chemical shifts may arise from dynamic effects (e.g., rotational barriers in the 2,5-dimethyl groups).

- Solution : Use variable-temperature NMR to assess conformational flexibility .

- Cross-validation : Combine with high-resolution mass spectrometry to confirm molecular weight .

Q. How can the compound’s bioactivity be systematically evaluated in cancer research models?

- Methodology :

- In vitro assays : Test cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare with non-fluorinated analogs to isolate the fluorine effect .

- Mechanistic studies : Use fluorescence-based probes to monitor interactions with intracellular targets (e.g., kinases) .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Key Issues :

- Racemization at the acetic acid moiety under high-temperature conditions.

- Mitigation : Use asymmetric catalysis (e.g., chiral ligands in alkylation steps) and monitor enantiomeric excess via chiral HPLC .

Data Contradiction and Resolution

Q. How to resolve discrepancies between theoretical and experimental vibrational spectra?

- Example : Computed IR spectra (DFT) may overestimate carbonyl stretching frequencies due to solvent effects.

- Resolution : Compare experimental spectra in both solid-state (KBr pellet) and solution (DMSO-d6) to account for environmental influences .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.